molecular formula C13H9BrINO B398248 4-bromo-N-(3-iodophenyl)benzamide CAS No. 489455-70-1

4-bromo-N-(3-iodophenyl)benzamide

Cat. No.: B398248
CAS No.: 489455-70-1
M. Wt: 402.02g/mol
InChI Key: OKUUMKOJKLMDFM-UHFFFAOYSA-N
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Description

4-bromo-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H9BrINO It is a benzamide derivative, characterized by the presence of both bromine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-iodophenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the following steps:

    Preparation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.

    Formation of this compound: The 4-bromobenzoyl chloride is then reacted with 3-iodoaniline in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

4-bromo-N-(3-iodophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-chlorophenyl)benzamide
  • 4-bromo-N-(3-fluorophenyl)benzamide
  • 4-bromo-N-(3-methylphenyl)benzamide

Comparison

4-bromo-N-(3-iodophenyl)benzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to similar compounds. The iodine atom, in particular, can participate in unique interactions and reactions that are not possible with other halogens like chlorine or fluorine. This makes this compound a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(3-iodophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUUMKOJKLMDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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